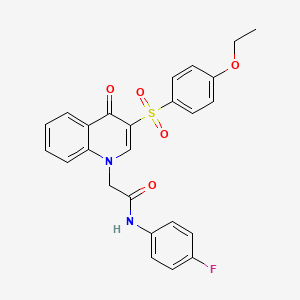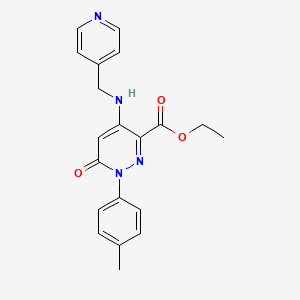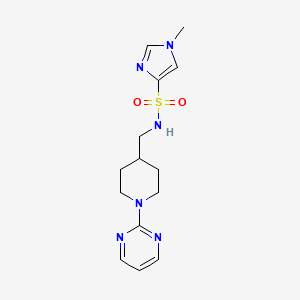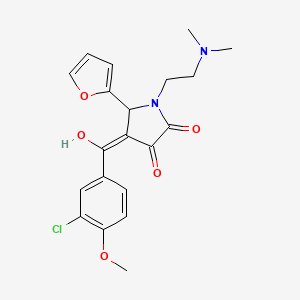
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is characterized by the presence of a naphthalene ring, a benzenesulfonamide group, and a bromine atom. The compound’s structure was determined using X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide include its molecular formula C19H18BrNO3S and a molecular weight of 420.32. Further details about its physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Green Protocol for Regenerating Phenols : A study demonstrated the use of ionic liquid halide nucleophilicity for the cleavage of ethers, offering a green chemical method for ether cleavage, including the conversion of alkyl alkyl ether to its corresponding bromo and hydroxy derivatives in moderate to good yield. This methodology is highlighted for its convenience and effectiveness using a moderate excess of hydrobromic acid, making it attractive as a green chemical method (Boovanahalli, Kim, & Chi, 2004).
Photodynamic Therapy Applications : Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base highlighted their potential in photodynamic therapy for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Environmental and Analytical Applications
- Identification of Industrial Effluents : A study used Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of benzene- and naphthalenesulfonates from industrial wastewaters, followed by determination with ion-pair chromatography/electrospray-mass spectrometry. This work emphasizes the methodology's relevance in environmental monitoring of highly water-soluble benzene- and naphthalenesulfonates widely used across various industries (Alonso, Castillo, & Barceló, 1999).
Biological and Medicinal Chemistry
Antibacterial Agents : Research into synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed their potential as potent antibacterial agents. The study involved synthesizing these compounds and testing their antibacterial and anti-enzymatic activities, finding them to be effective against various bacterial strains (Abbasi et al., 2015).
Enhanced Activity of Endothelin Antagonists : Modifying N-(3,4-dimethylisoxazolyl)benzenesulfonamide endothelin antagonists by replacing the 4-methyl group with a bromine or chlorine atom significantly increased the binding affinity for both ETA and ETB receptors. This potentiation in activities suggests the role of halogen substitution in enhancing the pharmacological properties of sulfonamide-based endothelin antagonists (Chan et al., 1996).
Zukünftige Richtungen
The future directions for research on 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the anti-inflammatory effects observed with similar compounds , it may be worthwhile to investigate the potential therapeutic applications of this compound.
Eigenschaften
IUPAC Name |
4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDLGPWWVZTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2833969.png)


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)
![N-(4-bromo-3-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2833975.png)
![(3-chlorophenyl)[4-(4-chlorophenyl)-5-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1H-pyrazol-1-yl]methanone](/img/structure/B2833976.png)



![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B2833983.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2833989.png)
![N-[1-(3,5-Dichloropyridin-2-yl)oxy-2-methylpropan-2-yl]oxirane-2-carboxamide](/img/structure/B2833992.png)